molecular formula C16H23BrN2O4 B8476883 2-[N,N-BIS(TERT-BUTOXYCARBONYL)AMINO]-5-BROMO-4-METHYLPYRIDINE

2-[N,N-BIS(TERT-BUTOXYCARBONYL)AMINO]-5-BROMO-4-METHYLPYRIDINE

Cat. No.: B8476883
M. Wt: 387.27 g/mol
InChI Key: IRCGDNMIKIGMJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[N,N-BIS(TERT-BUTOXYCARBONYL)AMINO]-5-BROMO-4-METHYLPYRIDINE is a compound that features a pyridine ring substituted with a bromine atom at the 5-position and a methyl group at the 4-position. The amino group at the 2-position is protected by two tert-butoxycarbonyl groups. This compound is often used in organic synthesis, particularly in the protection of amines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N,N-BIS(TERT-BUTOXYCARBONYL)AMINO]-5-BROMO-4-METHYLPYRIDINE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and sustainability. These methods allow for better control over reaction conditions and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[N,N-BIS(TERT-BUTOXYCARBONYL)AMINO]-5-BROMO-4-METHYLPYRIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[N,N-BIS(TERT-BUTOXYCARBONYL)AMINO]-5-BROMO-4-METHYLPYRIDINE is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[N,N-BIS(TERT-BUTOXYCARBONYL)AMINO]-5-BROMO-4-METHYLPYRIDINE involves the protection of the amino group, which prevents it from participating in unwanted side reactions during synthesis. The tert-butoxycarbonyl groups can be selectively removed under acidic conditions, allowing the amino group to be available for further reactions .

Properties

Molecular Formula

C16H23BrN2O4

Molecular Weight

387.27 g/mol

IUPAC Name

tert-butyl N-(5-bromo-4-methylpyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C16H23BrN2O4/c1-10-8-12(18-9-11(10)17)19(13(20)22-15(2,3)4)14(21)23-16(5,6)7/h8-9H,1-7H3

InChI Key

IRCGDNMIKIGMJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1Br)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

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